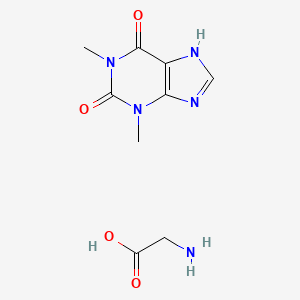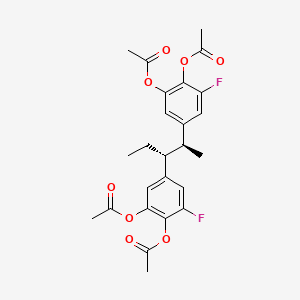
Gentamycin C1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gentamycin C1 is a member of the gentamycin complex, which is a group of aminoglycoside antibiotics produced by the bacterium Micromonospora purpurea. This compound is known for its potent antibacterial activity, particularly against Gram-negative bacteria. It is widely used in clinical settings to treat severe bacterial infections, including those resistant to other antibiotics .
准备方法
Synthetic Routes and Reaction Conditions: Gentamycin C1 is primarily obtained through fermentation processes involving Micromonospora species. The bacterium is cultured under specific conditions that promote the production of gentamycin components, including C1. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Micromonospora purpurea. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes multiple stages of extraction and purification, including ion-exchange chromatography and crystallization, to obtain high-purity this compound .
化学反应分析
Types of Reactions: Gentamycin C1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its antibacterial activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various gentamycin derivatives, each with distinct antibacterial properties and potential therapeutic applications .
科学研究应用
Gentamycin C1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and to develop new antibiotics.
Medicine: this compound is crucial in treating severe bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: It is used in the production of veterinary medicines and as a preservative in certain pharmaceutical formulations
作用机制
Gentamycin C1 exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing misreading of mRNA and inhibiting translocation, ultimately leading to bacterial cell death. The primary molecular targets are the 16S ribosomal RNA and specific ribosomal proteins .
相似化合物的比较
- Gentamycin C1a
- Gentamycin C2
- Gentamycin C2a
- Gentamycin B1
- Gentamycin X2
Comparison: Gentamycin C1 is unique due to its specific methyl substitution at the 6′-position, which influences its antibacterial activity and resistance profile. Compared to gentamycin C1a and C2, this compound has a distinct spectrum of activity and toxicity profile. For instance, gentamycin C2 is less nephrotoxic, while gentamycin C1a is known for its minimal cochlear effects .
This compound stands out for its potent antibacterial activity and its role in treating severe infections, making it a valuable compound in both clinical and research settings.
属性
CAS 编号 |
287730-69-2 |
|---|---|
分子式 |
C21H43N5O7 |
分子量 |
477.6 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 |
InChI 键 |
CEAZRRDELHUEMR-URQXQFDESA-N |
手性 SMILES |
CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC |
规范 SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
颜色/形态 |
White amorphous powder |
熔点 |
102-108 °C |
溶解度 |
Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,15S,16S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783881.png)
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783889.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783894.png)
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783902.png)

![[(1S,2R,3R,4R,5R,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783920.png)
![(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783928.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783934.png)

![(2R,3R,4R,5S,6S,7S,8R,13R,14R,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783946.png)
![(1S,5R,8R,10S,11R,14S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B10783947.png)
![Methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B10783965.png)
![[(1S,2R,4R,5R,6S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783984.png)
